molecular formula C45H63N15O8 B1673405 (2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo CAS No. 109022-88-0

(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo

Cat. No.: B1673405
CAS No.: 109022-88-0
M. Wt: 942.1 g/mol
InChI Key: OLHUSXUJHZVGLZ-VCAFKBFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo” is a complex organic molecule. It is characterized by multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the stepwise addition of amino acid residues through peptide bond formation. Each step requires careful control of reaction conditions to ensure the correct stereochemistry and sequence of amino acids. Common reagents used in these reactions include coupling agents like carbodiimides and protecting groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves automated peptide synthesizers, which can precisely control the addition of each amino acid residue. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: Certain functional groups, such as carbonyl groups, can be reduced to alcohols.

    Substitution: Amino groups can participate in substitution reactions, forming new bonds with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction of carbonyl groups may yield corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of peptide bond formation and stereochemistry.

Biology

In biology, this compound may serve as a model peptide for studying protein folding and interactions. Its multiple amino acid residues make it suitable for investigating the effects of sequence and structure on biological activity.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of specialized materials or as a catalyst in certain chemical reactions. Its complex structure and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The multiple amino acid residues and functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo"
  • **this compound"

Uniqueness

This compound’s uniqueness lies in its specific sequence of amino acid residues and the presence of multiple functional groups. These features give it distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

109022-88-0

Molecular Formula

C45H63N15O8

Molecular Weight

942.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C45H63N15O8/c1-2-3-13-30(46)39(63)56-33(16-17-37(47)61)42(66)60-36(21-28-23-51-25-55-28)44(68)58-34(19-26-10-5-4-6-11-26)43(67)57-32(15-9-18-52-45(49)50)41(65)59-35(40(64)54-24-38(48)62)20-27-22-53-31-14-8-7-12-29(27)31/h4-8,10-12,14,22-23,25,28,30,32-36,53H,2-3,9,13,15-21,24,46H2,1H3,(H2,47,61)(H2,48,62)(H,54,64)(H,56,63)(H,57,67)(H,58,68)(H,59,65)(H,60,66)(H4,49,50,52)/t28?,30-,32-,33-,34-,35-,36-/m0/s1

InChI Key

OLHUSXUJHZVGLZ-VCAFKBFISA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N

SMILES

CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XQXFRWG

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ac-Nle-Gln-His-D-Phe-Arg-D-Trp-Gly-NH2
acetyl-norleucyl-glutaminyl-histidyl-phenylalanyl-arginyl-tryptophyl-glycinamide
HP 228
HP-228

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo
Reactant of Route 3
Reactant of Route 3
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo
Reactant of Route 4
Reactant of Route 4
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo
Reactant of Route 5
Reactant of Route 5
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo
Reactant of Route 6
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo

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